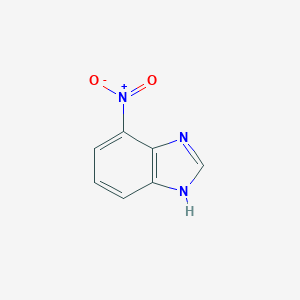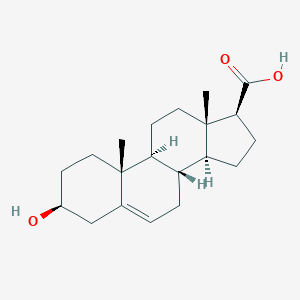
Diantimony tetrasulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diantimony tetrasulphide, also known as antimony tetrasulphide, is a chemical compound with the formula Sb2S4. It is a sulfide of antimony, a metallic element with the chemical symbol Sb and atomic number 51. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diantimony tetrasulphide can be synthesized through several methods. One common method involves the direct combination of antimony and sulfur at high temperatures. The reaction is as follows: [ 2 \text{Sb} + 4 \text{S} \rightarrow \text{Sb}_2\text{S}_4 ] This reaction typically occurs at temperatures ranging from 500 to 900°C .
Another method involves the precipitation of this compound from an acidified solution of antimony (III) compounds using hydrogen sulfide gas. The reaction is: [ 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} \rightarrow \text{Sb}_2\text{S}_4 + 6 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the sulfuration-volatilization process. This involves treating electrodeposited antimony with sulfur at elevated temperatures, causing the antimony to volatilize in the form of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diantimony tetrasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: this compound can be oxidized to form antimony oxides. For example: [ \text{Sb}_2\text{S}_4 + 6 \text{O}_2 \rightarrow 2 \text{Sb}_2\text{O}_3 + 4 \text{SO}_2 ]
-
Reduction: It can be reduced by metals such as iron to produce elemental antimony: [ \text{Sb}_2\text{S}_4 + 3 \text{Fe} \rightarrow 2 \text{Sb} + 3 \text{FeS} ]
-
Substitution: this compound reacts with halogens to form antimony halides: [ \text{Sb}_2\text{S}_4 + 6 \text{Cl}_2 \rightarrow 2 \text{SbCl}_3 + 3 \text{S}_2\text{Cl}_2 ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen sulfide, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures .
Major Products: The major products formed from these reactions include antimony oxides, elemental antimony, and antimony halides.
Wissenschaftliche Forschungsanwendungen
Diantimony tetrasulphide has a wide range of applications in scientific research:
Medicine: It has been investigated for its potential use in treating certain diseases, such as leishmaniasis.
Industry: The compound is used in the production of flame retardants, pigments, and semiconductors.
Wirkmechanismus
Diantimony tetrasulphide can be compared with other antimony sulfides, such as antimony trisulfide (Sb2S3) and antimony pentasulfide (Sb2S5).
Antimony Trisulfide (Sb2S3): This compound is commonly found in nature as the mineral stibnite. It is used in the production of safety matches, military ammunition, and fireworks.
Antimony Pentasulfide (Sb2S5): This compound has a higher sulfur content and is used in the production of pigments and as a reagent in chemical synthesis.
Uniqueness: this compound is unique due to its specific stoichiometry and properties, which make it suitable for specialized applications in various fields.
Vergleich Mit ähnlichen Verbindungen
- Antimony trisulfide (Sb2S3)
- Antimony pentasulfide (Sb2S5)
- Antimony trioxide (Sb2O3)
- Antimony triselenide (Sb2Se3)
Eigenschaften
IUPAC Name |
1,2,4,5,3,6-tetrathiadistibinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S2.2Sb.2H/c2*1-2;;;;/q2*-2;2*+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQBWORWBDYGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S1S[SbH]SS[SbH]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S4Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12359-48-7 |
Source


|
| Record name | Antimony sulfide (Sb2S4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012359487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfide (Sb2S4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diantimony tetrasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)











![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)
